Ethyl 2-methyl-4-oxo-4-phenylbut-2-enoate
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Overview
Description
Ethyl 2-methyl-4-oxo-4-phenylbut-2-enoate is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. It is characterized by the presence of both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4-oxo-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and acetophenone, followed by an aldol condensation with methyl ethyl ketone. The reaction conditions typically include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like ethyl 2-methyl-4-hydroxy-4-phenylbut-2-enoate.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone carbonyl carbon, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-methyl-4-oxo-4-phenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxo-4-phenylbut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The α,β-unsaturated carbonyl system allows for conjugate addition reactions, where nucleophiles add to the β-carbon. This reactivity is exploited in various synthetic transformations to create more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but lacks the α,β-unsaturation.
Methyl 2-methyl-4-oxo-4-phenylbut-2-enoate: Similar but with a methyl ester group instead of an ethyl ester.
Ethyl 2-cyano-4-oxo-4-phenylbut-2-enoate: Contains a cyano group, adding different reactivity.
Uniqueness
This compound is unique due to its α,β-unsaturated carbonyl system, which provides distinct reactivity patterns compared to its saturated counterparts. This feature makes it particularly valuable in synthetic organic chemistry for constructing complex molecular architectures.
Properties
CAS No. |
101517-71-9 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)10(2)9-12(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
OHSLONFQYOKGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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